
Pyridoxine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridoxine-d3, also known as deuterated pyridoxine, is a stable isotope-labeled form of pyridoxine, which is a form of vitamin B6. This compound is characterized by the replacement of hydrogen atoms with deuterium, a heavier isotope of hydrogen. Pyridoxine is essential for various biological functions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine-d3 involves the deuteration of pyridoxine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and isotopic purity. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic composition .
化学反応の分析
Types of Reactions: Pyridoxine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to pyridoxal-d3 using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Pyridoxal-d3 can be reduced back to this compound using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyridoxal-d3
Reduction: this compound
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学的研究の応用
Pyridoxine-d3 has a wide range of applications in scientific research, including:
作用機序
Pyridoxine-d3 exerts its effects through its conversion to pyridoxal 5’-phosphate, the active coenzyme form of vitamin B6. This coenzyme is involved in numerous enzymatic reactions, including:
Amino Acid Metabolism: Acts as a coenzyme for transaminases and decarboxylases, facilitating the synthesis and degradation of amino acids.
Neurotransmitter Synthesis: Involved in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).
Hemoglobin Production: Plays a role in the synthesis of heme, a component of hemoglobin.
類似化合物との比較
Pyridoxine-d3 is compared with other similar compounds, including:
Pyridoxine (Vitamin B6): The non-deuterated form of pyridoxine, essential for similar biological functions but lacks the isotopic labeling used in research.
Pyridoxal: An oxidized form of pyridoxine, also involved in vitamin B6 metabolism.
Pyridoxamine: Another form of vitamin B6, involved in different biochemical pathways.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved accuracy in mass spectrometry and the ability to trace metabolic pathways more precisely .
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
172.20 g/mol |
IUPAC名 |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3 |
InChIキー |
LXNHXLLTXMVWPM-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO |
正規SMILES |
CC1=NC=C(C(=C1O)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


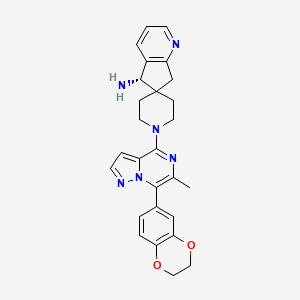
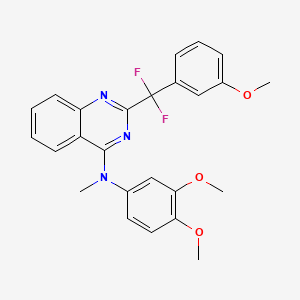
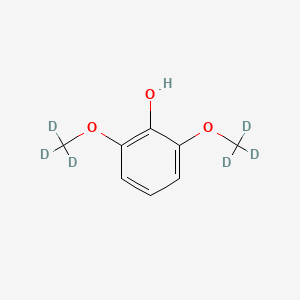

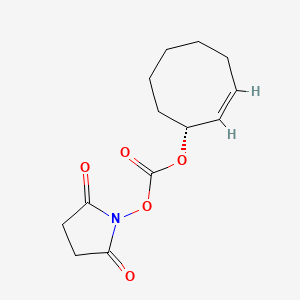
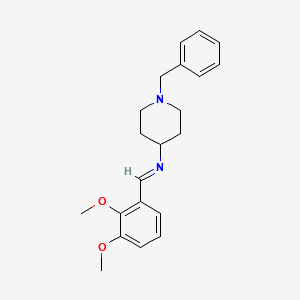

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
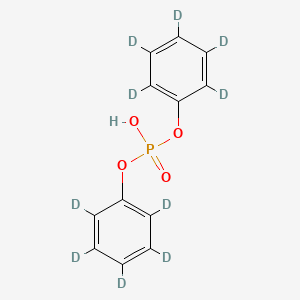

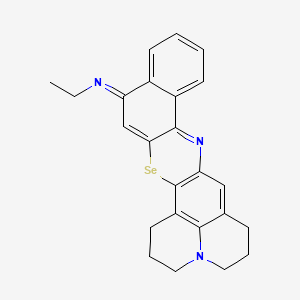
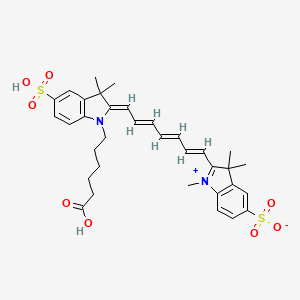
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)

